1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

S1P receptor agonist synthesis Process chemistry Ozanimod intermediates

Researchers optimizing ozanimod synthesis face a low-yielding (23%) racemic intermediate step. This 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (CAS 125114-76-3) provides the exact scaffold for benchmarking alternatives. - **Application**: Critical building block for S1P1 receptor agonist ozanimod (MS/ulcerative colitis). - **Utility**: Enables chiral resolution, ketone/amino derivatization, and HPLC method development. - **Specs**: 98% purity, defined physicochemical data (bp 330.1°C, d 1.24 g/cm³). Ready for immediate procurement as a racemic reference standard or process impurity control.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 125114-76-3
Cat. No. B3093947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
CAS125114-76-3
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2C1O)C#N
InChIInChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2
InChIKeyMEFZMTYUOQFQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: S1P Modulator and Chiral Resolution Intermediate


1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is a bicyclic indene derivative featuring a hydroxyl group at C1 and a nitrile at C4 [1]. The racemic compound (CAS 125114-76-3) serves as a critical intermediate in the multi-step synthesis of the sphingosine-1-phosphate receptor agonist ozanimod, a drug approved for multiple sclerosis and ulcerative colitis [2]. Its distinct substitution pattern and chiral center enable diverse chemical transformations including oxidation to the ketone or conversion to amino derivatives, making it a versatile building block in medicinal chemistry programs targeting S1P1 modulation and other therapeutic areas .

Supports early-stage oxadiazole formation in ozanimod synthesis
Racemic starting material for chiral resolution into enantiopure intermediates
Benchmark compound for process optimization and analytical method validation

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Why Substitution Compromises Utility


The 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile scaffold contains both a hydrogen bond donor (hydroxyl) and acceptor (nitrile), enabling precise interactions in enzymatic active sites and specific reactivity in chemical synthesis . Replacing it with closely related analogs—such as the ketone 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile or the amino derivative (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile—fundamentally alters the compound's role in multi-step sequences and its biological target profile [1]. As demonstrated below, the racemic nature and hydroxyl functionality of this compound dictate its utility in early-stage ozanimod synthesis, while chiral resolution or functional group interconversion is required for later-stage or potency-driven applications [2].

Target Attribute
Substitution Risk
Hydroxyl group enables oxadiazole heterocycle formation
Ketone or amino analogs may alter reaction pathway, requiring route re-optimization
Racemic mixture suitable for early synthetic steps
Enantiopure (S)-form may be required for potency-driven studies; racemate may not transfer to 11β-HSD1 inhibition assays
Established NaBH₄ reduction from ketone precursor (80% reported yield)
Direct purchase of ketone intermediate may not match in-house prepared material without validation

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: Evidence for Informed Procurement


Ozanimod Yield: Hydroxy vs. Ketone Intermediate

In the synthesis of ozanimod, the step converting the oxadiazole intermediate derived from 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile to the final API proceeds with only a 23% yield [1]. This low transformation efficiency is a recognized bottleneck, prompting the development of alternative routes that avoid this step entirely by using the ketone intermediate 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile instead [2].

Yield: Hydroxy vs. Ketone
Head-to-head
23% yield
vs. alternative route using ketone intermediate
Low conversion may limit process efficiency; alternative routes may offer higher throughput
Qualitative improvement reported; exact comparator yield not specified
S1P receptor agonist synthesis Process chemistry Ozanimod intermediates

Synthetic Yield: Ketone Reduction to Hydroxy Intermediate

The compound can be prepared via NaBH₄ reduction of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile in ethanol, achieving an 80% isolated yield [1]. This yield is consistent and provides a reliable benchmark for in-house synthesis or for evaluating commercial suppliers.

Synthetic Yield
Reported
80%
NaBH₄ reduction of ketone precursor
Provides benchmark for cost-of-goods and quality control evaluation
Conditions: NaBH₄, silica gel, ethanol, 0°C to rt, 2 h
Synthetic methodology Indane reduction Process development

11β-HSD1 Potency: Racemic vs. (S)-Enantiomer

The (S)-enantiomer of 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile inhibits human 11β-hydroxysteroid dehydrogenase type 1 with IC50 values ranging from 1.1 nM to 50 nM across various assays [1][2]. In contrast, the racemic mixture (±)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile shows significantly weaker inhibition (IC50 >1 µM in dihydroorotase assays, though direct 11β-HSD1 data are not reported) [3]. This stereochemical dependency underscores the importance of enantiopure sourcing for biological studies.

11β-HSD1 Potency
Context-dependent
>1 µM vs. 1.1–50 nM
Racemic vs. (S)-enantiomer (>20-fold difference)
Enantiopure (S)-form may support target engagement interpretation; racemate may not represent activity
Cross-study inference; direct racemic 11β-HSD1 data not reported
11β-HSD1 inhibition Stereochemistry Target engagement

Purity Consistency Across Suppliers

Suppliers such as ChemScene and Leyan offer the racemic compound at a standardized purity of 98% . This consistency facilitates reproducibility in synthetic and analytical workflows.

Purity Standard
Specification review
98%
As reported by multiple suppliers
Consistent purity supports reproducibility in synthetic and analytical workflows
Supplier data; confirm with lot-specific COA
Chemical purity Procurement Quality control

Hydroxyl vs. Amino: Impact on Ozanimod Synthesis

The hydroxyl group in 1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile is essential for forming the oxadiazole ring in ozanimod synthesis via reaction with hydroxylamine [1]. In contrast, the amino analog (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is directly coupled in later stages [2]. Substituting the hydroxyl intermediate with an amino derivative would require a different synthetic sequence and potentially different protecting group strategies.

Hydroxyl vs. Amino
Class-level
Qualitative difference
Hydroxyl enables oxadiazole; amino requires different coupling sequence
Functional group dictates synthetic sequence; amino analog may require route re-design
Based on ozanimod process patents; confirm in specific route context
Functional group reactivity Synthetic route design Ozanimod intermediates

1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile: High-Value Applications


Ozanimod Process Optimization

Researchers seeking to optimize the ozanimod synthetic route can use the racemic hydroxy intermediate to benchmark the low-yielding step (23%) and explore alternative conditions or protecting groups to improve efficiency . This compound is also valuable for generating process impurities and for validating analytical methods in quality control.

Chiral Resolution for S1P Modulators

The racemic compound serves as a starting material for chiral resolution studies, enabling access to enantiopure (S)- or (R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile, which are critical for investigating stereoselective interactions with S1P receptors and related targets .

Derivatization for Kinase and 11β-HSD1 Screening

The hydroxyl group offers a handle for further derivatization (e.g., esterification, etherification) to generate focused libraries of indene-4-carbonitriles for screening against kinases or 11β-HSD1 . The racemic nature allows for initial activity triage before committing to enantiopure synthesis.

Analytical Reference Standard for Process Chemistry

Due to its defined purity (98%) and well-characterized physicochemical properties (predicted boiling point 330.1±37.0 °C, density 1.24±0.1 g/cm³) , this compound can be used as a reference standard for HPLC method development, impurity profiling, and stability studies in ozanimod manufacturing processes.

Application
Selection Property
Validation Focus
Ozanimod process optimization
Hydroxyl-mediated oxadiazole formation capability
Yield improvement and impurity profiling
Chiral resolution for S1P modulators
Racemic starting material for enantiomer separation
Enantiopurity assessment and stereochemical control
Derivatization for kinase / 11β-HSD1 screening
Hydroxyl handle for chemical derivatization
Library generation and preliminary activity triage (racemic)
Analytical reference standard
Defined purity and well-characterized properties
HPLC method development and stability studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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